![molecular formula C17H16ClN3S B2669456 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea CAS No. 852139-64-1](/img/structure/B2669456.png)
1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a useful research compound. Its molecular formula is C17H16ClN3S and its molecular weight is 329.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Thiourea derivatives, including compounds structurally similar to 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea, have been extensively synthesized and characterized. Studies reveal that these compounds can be synthesized through condensation reactions and characterized using spectroscopic techniques such as IR, NMR, and X-ray diffraction. The structural analyses highlight the compounds' crystallographic properties, including space groups and bonding interactions, indicating their diverse molecular geometries and potential for further functional applications (Yusof et al., 2010).
Bioactivity and Enzyme Inhibition
Thiourea derivatives have shown promising bioactivity, including antibacterial, antifungal, and enzyme inhibitory effects. Research indicates that these compounds can serve as efficient enzyme inhibitors, particularly for enzymes like acetylcholinesterase and butyrylcholinesterase, crucial in neurological functions. Additionally, their potential as mercury sensors has been explored, leveraging their spectrofluorimetric properties for detecting toxic metals. The versatility of thiourea derivatives in bioactivity suggests a broad spectrum of applications in biomedical and environmental monitoring fields (Rahman et al., 2021).
Molecular Docking and Computational Studies
Computational studies, including molecular docking, have provided insights into the interactions between thiourea derivatives and biological molecules. These studies help in understanding the binding affinities and mechanisms of action of thiourea compounds on molecular targets, such as enzymes and DNA. The computational analyses contribute to the rational design of thiourea-based molecules with enhanced bioactivity and selectivity for specific biological targets, paving the way for their application in drug design and other therapeutic areas (Ali et al., 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of thiourea derivatives have been evaluated, showing significant efficacy against various bacterial and fungal strains. These activities highlight the potential of thiourea compounds in developing new antimicrobial agents to combat resistant pathogens. The structural flexibility of thiourea derivatives allows for the optimization of their antimicrobial properties through molecular modifications, offering a promising avenue for novel antimicrobial drug development (Khan et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(6-7-15(13)20-11)10-19-17(22)21-16-5-3-2-4-14(16)18/h2-9,20H,10H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUZKJQFJMDIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2669378.png)
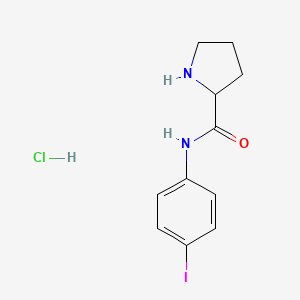

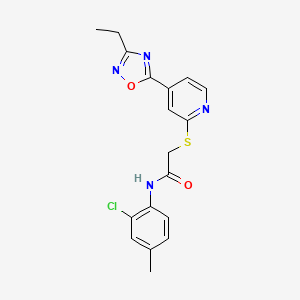
![6-[6-[(2-amino-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2669384.png)
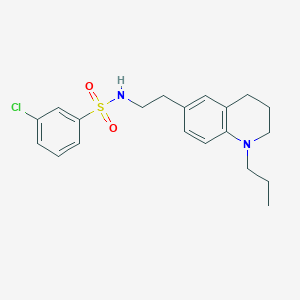
![Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2669386.png)
![1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2669387.png)
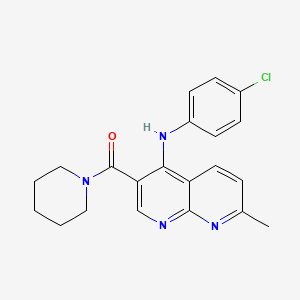

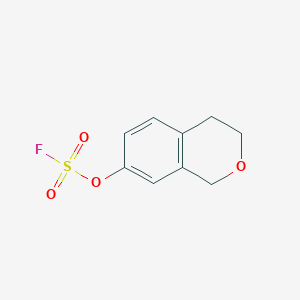

![N-(3-chloro-4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2669395.png)

